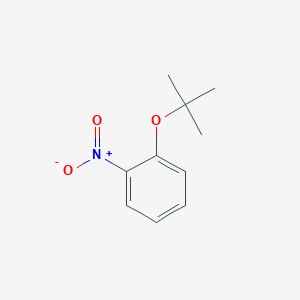

1-(tert-Butoxy)-2-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)14-9-7-5-4-6-8(9)11(12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHYLJDIYZVNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451257 | |

| Record name | Benzene, 1-(1,1-dimethylethoxy)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83747-12-0 | |

| Record name | Benzene, 1-(1,1-dimethylethoxy)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Research on Nitroaromatic Ethers

The study of nitroaromatic ethers is rooted in two foundational pillars of 19th-century organic chemistry: the synthesis of ethers and the nitration of aromatic compounds. The development of ether synthesis was significantly advanced by Alexander Williamson in 1850 with his eponymous reaction, which demonstrated the formation of an ether from an organohalide and an alkoxide. wikipedia.org This method provided a rational and versatile approach to forming the C-O-C ether linkage. wikipedia.org

Concurrently, the chemistry of aromatic compounds was rapidly developing. The production of nitrobenzene (B124822), one of the simplest nitroaromatic compounds, involves the electrophilic nitration of benzene (B151609) using a mixture of nitric and sulfuric acids. wikipedia.org The combination of these two streams of chemical innovation—ether synthesis and aromatic nitration—laid the groundwork for the creation of nitroaromatic ethers.

Early research was largely focused on the synthesis and characterization of simpler analogs. The evolution of this research has been marked by the pursuit of more efficient, selective, and scalable synthetic methods. A significant modern advancement is the development of novel protocols such as the boron-promoted ether interchange reaction of methoxynitroarenes. researchgate.netresearchgate.net This method allows for the smooth reaction of a range of methoxynitroarenes with various alcohols, including tertiary alcohols, to form the corresponding alkyl nitroaromatic ethers, showcasing the ongoing refinement of synthetic strategies in this class of compounds. researchgate.netresearchgate.net

Significance and Research Landscape of Substituted Nitrobenzenes

Substituted nitrobenzenes are a cornerstone of the chemical industry, serving as vital intermediates in the synthesis of a vast array of products, including dyes, polymers, pesticides, explosives, and pharmaceuticals. nih.govnih.gov Approximately 95% of industrially produced nitrobenzene (B124822) is hydrogenated to produce aniline (B41778), a precursor for polyurethanes and numerous other chemicals. wikipedia.org The significance of this class of compounds stems directly from the chemical properties of the nitro group.

The nitro group is a powerful electron-withdrawing group, a characteristic that profoundly influences the reactivity of the aromatic ring. scielo.brresearchgate.netresearchgate.net This electron-withdrawing nature, which occurs through both inductive and resonance effects, deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. nih.govijrti.org Consequently, electrophilic attack is directed primarily to the meta position. nih.gov This deactivation makes the ring less susceptible to further reactions, a property that can be exploited in complex synthetic sequences. ijrti.org

The current research landscape for substituted nitrobenzenes is diverse. It includes:

Synthetic Applications: Their use as foundational building blocks continues to be explored. For example, they are used to create a diverse collection of indoles for bioactive compounds and as starting materials for analgesics like paracetamol. wikipedia.orgnih.gov

Mechanistic Studies: Research continues to probe the influence of various substituents on the decomposition pathways and reactivity of the nitrobenzene core. nih.gov The position and electronic nature of substituents can significantly alter the energy profiles of reactions. nih.gov

Environmental and Remediation Research: Due to their widespread use, nitroaromatic compounds have become environmental pollutants. nih.gov Their resistance to oxidative degradation and potential toxicity has spurred significant research into biodegradation pathways and advanced remediation technologies, such as photoelectrochemical reduction. nih.govacs.org

Mechanistic Investigations of Reactions Involving 1 Tert Butoxy 2 Nitrobenzene

Role as a Protecting Group

The tert-butoxy (B1229062) group in this molecule can function as an acid-labile protecting group for the phenolic hydroxyl of 2-nitrophenol. Aryl tert-butyl ethers are known to be stable under basic and various other reaction conditions but can be cleaved under strong acidic conditions to reveal the parent phenol. organic-chemistry.org This cleavage is often accomplished using reagents like trifluoroacetic acid. organic-chemistry.org This characteristic allows chemists to perform reactions on other parts of the molecule while the phenolic oxygen is masked, and then deprotect it at a later stage of a synthetic sequence. The selective cleavage of tert-butyl esters in the presence of tert-butyl ethers has been studied, highlighting the conditions under which the tert-butoxy group can be retained or removed. niscpr.res.in

Cyclization Reactions

The ortho-positioning of the nitro and tert-butoxy groups makes 1-(tert-Butoxy)-2-nitrobenzene a potential precursor for heterocyclic synthesis via reductive cyclization. scispace.comresearchgate.net This is a well-established strategy in organic chemistry where the reduction of an aromatic nitro group to a nitroso, hydroxylamine, or amino group initiates an intramolecular reaction with a neighboring functional group to form a new ring. clockss.orgnih.gov For instance, reduction of the nitro group in this compound would generate a reactive intermediate that could cyclize. While specific literature detailing this exact transformation for this starting material is scarce, the general principle suggests its utility in forming nitrogen- and oxygen-containing heterocyclic systems. scispace.comclockss.org

Applications in Organic Synthesis

Intermediate for Substituted Anilines

One of the most fundamental applications of nitroaromatic compounds is their use as precursors to anilines. The nitro group of this compound can be readily reduced to an amino group (-NH₂) to form 2-(tert-butoxy)aniline (B2775520). This transformation is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or with stoichiometric reducing agents such as tin(II) chloride or zinc metal in acidic media. The resulting 2-(tert-butoxy)aniline is a substituted aniline (B41778) derivative that serves as a building block for further synthetic elaborations.

Preparation of Heterocyclic Compounds

Following its conversion to 2-(tert-butoxy)aniline, the molecule becomes a prime candidate for the synthesis of various heterocyclic compounds. The ortho-amino and tert-butoxy (B1229062) functionalities can be manipulated to construct fused ring systems. For example, reaction of the derived 2-(tert-butoxy)aniline with reagents like phosgene (B1210022) or its equivalents could initiate a sequence leading to the formation of benzoxazole-type structures, particularly after the subsequent cleavage of the tert-butyl group to unmask the phenolic hydroxyl. This strategy is a cornerstone in the synthesis of many biologically active heterocycles.

Advanced Material Precursor Development

While nitroaromatic compounds are generally investigated for applications in materials science, such as in the development of polymers or dyes, specific research detailing the use of this compound as a precursor for advanced materials is not extensively documented in available literature. Its structural motifs suggest potential, but dedicated studies are required to establish its utility in this field.

Computational and Theoretical Studies of 1 Tert Butoxy 2 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed to calculate molecular properties like optimized geometry, electronic energies, and reactivity descriptors. In principle, DFT is an exact theory, though in practice, approximations are used for the exchange-correlation functional. mdpi.com

For nitroaromatic compounds, DFT calculations have been instrumental in understanding their structure and electronic properties. unpatti.ac.id Studies on the parent molecule, nitrobenzene (B124822), show that the nitro group is a strong electron-withdrawing substituent that deactivates the benzene (B151609) ring towards electrophilic attack. libretexts.org The geometry of nitrobenzene and its derivatives, as optimized by DFT methods like B3LYP, is typically planar, indicating significant conjugation between the nitro group and the aromatic ring. unpatti.ac.id

In 1-(tert-butoxy)-2-nitrobenzene, the presence of the tert-butoxy (B1229062) group ortho to the nitro group introduces competing electronic and steric effects. The tert-butoxy group is an electron-donating group through resonance, while the nitro group is strongly electron-withdrawing. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP) and calculating atomic charges, revealing the distribution of electron density across the molecule. The reactivity of the aromatic ring is modulated by these substituents; the electron-donating tert-butoxy group tends to activate the ring, while the nitro group deactivates it. DFT calculations on related nitrobenzene derivatives have been used to explore the stability of radical anions, a key aspect of their application in materials like nonaqueous redox flow batteries. osti.gov

Table 1: Computed Properties of this compound This interactive table presents properties for this compound computed through various methods.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | BLDpharm bldpharm.com |

| Molecular Weight | 195.22 g/mol | BLDpharm bldpharm.com |

| XLogP3 | 3.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 195.089543 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 55.1 Ų | PubChem nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of molecules and the nature of their interactions with surrounding molecules, such as solvents or biological macromolecules. mdpi.com

For this compound, MD simulations can elucidate the conformational landscape, particularly the rotational dynamics of the tert-butoxy and nitro groups. Due to steric hindrance between the bulky tert-butyl group and the adjacent nitro group, rotation around the C-O and C-N bonds is expected to be restricted. This can lead to a preferred, non-planar conformation where the nitro group is twisted out of the plane of the benzene ring, which would affect the degree of electronic conjugation. Studies on nitrobenzene have shown that rotation of the NO₂ group has significant energetic consequences. acs.org

MD simulations also reveal intermolecular interactions. In a condensed phase, the polar nitro group of this compound would engage in dipole-dipole interactions. In protic solvents, it could act as a hydrogen bond acceptor. Studies on liquid nitrobenzene have used techniques like depolarized hyper-Rayleigh scattering, complemented by simulations, to probe these intermolecular forces. scispace.com The tert-butoxy group, being largely nonpolar, would primarily engage in van der Waals interactions. Understanding these interactions is crucial for predicting the compound's solubility and behavior in different chemical environments. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or other properties. scholarsresearchlibrary.com These models are widely used in toxicology and drug discovery to predict the properties of untested chemicals, reducing the need for extensive experimental work. nih.govsumitomo-chem.co.jp

Numerous QSAR studies have been conducted on nitroaromatic compounds to predict their toxicity. scholarsresearchlibrary.comnih.govsumitomo-chem.co.jp These models typically use a variety of molecular descriptors, which are numerical representations of chemical information. Descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical. For nitroaromatics, key descriptors often include hydrophobicity (logP), molecular weight, and quantum-chemical parameters like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to the molecule's ability to participate in redox reactions. scholarsresearchlibrary.comelte.hu

While no specific QSAR models for derivatives of this compound have been detailed in the literature, a model could be developed following established principles. A dataset of related derivatives would be compiled, and their activities (e.g., toxicity, mutagenicity) would be measured. core.ac.uk Various molecular descriptors would then be calculated for each derivative, and statistical methods like multiple linear regression (MLR) or machine learning algorithms would be used to build a predictive model. scholarsresearchlibrary.comcore.ac.uk

Table 2: Common Descriptors in QSAR Models for Nitroaromatic Compounds This table lists descriptors frequently used to model the activity of nitroaromatic compounds.

| Descriptor Type | Examples | Relevance |

| Hydrophobicity | LogP, LogD | Governs transport and accumulation in biological membranes. |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Relates to reactivity, metabolic activation, and intermolecular interactions. scholarsresearchlibrary.com |

| Steric/Topological | Molecular Weight, Molar Refractivity, Kier & Hall Indices | Describes molecular size, shape, and branching. |

| Constitutional | Number of nitro groups, Number of rings | Simple structural counts that can correlate with specific mechanisms of action. |

Prediction of Reaction Pathways and Transition States

Theoretical calculations are essential for elucidating reaction mechanisms by identifying intermediates, transition states, and the associated energy barriers. For nitroaromatic compounds, computational studies have explored various reaction pathways, including reduction of the nitro group, nucleophilic aromatic substitution (SNAr), and thermal decomposition. mdpi.commdpi.com

A primary reaction pathway for nitroaromatics is the reduction of the nitro group to an amino group, a key step in the synthesis of many industrial chemicals. msu.edu Theoretical methods can model the stepwise addition of hydrogen atoms and calculate the thermodynamics and kinetics of each step. Another important reaction is nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring. The mechanism can be stepwise, involving a Meisenheimer complex, or concerted. pressbooks.pub

For this compound, the electronic and steric nature of its substituents would significantly influence its reaction pathways. In a potential SNAr reaction, the electron-withdrawing nitro group would activate the ring, but the adjacent bulky tert-butoxy group could sterically hinder the approach of a nucleophile to the ortho and ipso positions. Theoretical calculations of the transition state structures and their activation energies would be necessary to predict the feasibility and regioselectivity of such reactions. For instance, in related systems, the presence of an ortho-nitro group has been shown to influence the diastereoselectivity of cycloaddition reactions through its strong inductive effect.

Analysis of Substituent Effects on Aromatic Systems

The reactivity and orientation of substitution on a benzene ring are governed by the electronic and steric properties of its substituents. The tert-butoxy group and the nitro group in this compound exert opposing electronic effects.

The Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. The withdrawal is strongest at the ortho and para positions, which is why incoming electrophiles are directed to the meta position. libretexts.org

The tert-Butoxy Group (-OC(CH₃)₃): This group has a dual nature. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect. However, the lone pairs on the oxygen can be donated to the aromatic ring via resonance, which is a much stronger effect. This resonance donation makes the tert-butoxy group an activating, ortho, para-director. libretexts.org

In this compound, these two groups are in competition. The activating tert-butoxy group directs incoming electrophiles to its ortho (position 6) and para (position 4) positions, while the deactivating nitro group directs to its meta positions (positions 4 and 6). Both groups, therefore, direct to positions 4 and 6. However, the steric bulk of the tert-butyl moiety significantly hinders attack at the adjacent position 6. Consequently, electrophilic aromatic substitution on this molecule is predicted to favor substitution at position 4.

Table 3: Summary of Substituent Effects This table summarizes the directing and activating effects of the nitro and tert-butoxy groups.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence | Steric Hindrance |

| -NO₂ | Withdrawing | Withdrawing | Strongly Deactivating | Meta | Moderate |

| -OC(CH₃)₃ | Withdrawing | Donating | Activating | Ortho, Para | High (from tert-butyl) |

Advanced Analytical Methods for Research on 1 Tert Butoxy 2 Nitrobenzene

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic methods provide fundamental information about the molecular structure and electronic properties of 1-(tert-butoxy)-2-nitrobenzene.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial insights into the chemical environment of the hydrogen and carbon atoms within the molecule. emerypharma.com

For a more detailed and unambiguous assignment of the molecular structure, two-dimensional (2D) NMR techniques are employed. slideshare.net These include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through chemical bonds, helping to identify adjacent protons in the molecule. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton and carbon signals that are directly bonded, providing a clear map of which protons are attached to which carbons. slideshare.netprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds, which is invaluable for piecing together the carbon skeleton and assigning quaternary carbons. slideshare.netprinceton.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining the spatial proximity of atoms, regardless of whether they are connected by bonds. researchgate.netlibretexts.org It detects through-space interactions, which can help to confirm the relative stereochemistry and conformation of the tert-butoxy (B1229062) group in relation to the nitro-substituted benzene (B151609) ring. libretexts.org The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the nuclei, making it a sensitive probe for internuclear distances up to about 5-7 Å. princeton.edulibretexts.org

Table 1: Common 2D-NMR Experiments for Structural Elucidation

| Experiment | Information Provided | Application for this compound |

| COSY | ¹H-¹H correlations through 2-3 bonds. slideshare.net | Identifies protons on the benzene ring that are adjacent to each other. |

| HSQC | ¹H-¹³C correlations through one bond. princeton.edu | Links each proton on the benzene ring and the tert-butyl group to its directly attached carbon atom. |

| HMBC | ¹H-¹³C correlations through 2-4 bonds. princeton.edu | Confirms the connectivity between the tert-butyl group and the benzene ring via the ether linkage and helps assign quaternary carbons. |

| NOESY | ¹H-¹H correlations through space. libretexts.org | Determines the spatial relationship between the protons of the tert-butyl group and the protons on the aromatic ring, confirming the ortho substitution pattern. |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.govnist.govnist.gov Key expected vibrations include:

C-H stretching: From the aromatic ring and the tert-butyl group.

C=C stretching: Within the aromatic ring, typically observed in the 1600-1450 cm⁻¹ region. scielo.org.za

NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group are prominent and characteristic, usually appearing in the regions of 1560-1520 cm⁻¹ and 1360-1320 cm⁻¹, respectively.

C-O stretching: Associated with the ether linkage.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be useful for observing the symmetric vibrations of the benzene ring and the nitro group.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Nitro (NO₂) Group | Asymmetric Stretch | 1560–1520 |

| Symmetric Stretch | 1360–1320 | |

| Aromatic Ring | C=C Stretch | 1600–1450 scielo.org.za |

| C-H Stretch | 3100–3000 | |

| tert-Butyl Group | C-H Stretch | 2980–2870 |

| Ether Linkage | C-O Stretch | 1250–1050 |

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound. purdue.eduresearchgate.net It is also widely used to monitor the progress of reactions involving this compound. durham.ac.uk High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental formula. nist.gov

During a chemical synthesis, MS can be used to identify the starting materials, intermediates, products, and any by-products. durham.ac.uk By coupling a mass spectrometer to a reaction a setup, such as a flow chemistry system, real-time monitoring of the reaction progress is possible. durham.ac.uk The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. photochemcad.com The absorption of ultraviolet or visible light by this compound promotes electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum is characterized by the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε).

The spectrum of this compound is expected to show absorptions characteristic of a substituted nitrobenzene (B124822). who.int The nitro group acts as a chromophore, and its interaction with the benzene ring and the tert-butoxy group will influence the position and intensity of the absorption bands. beilstein-journals.org Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate and interpret the electronic transitions observed in the experimental UV-Vis spectrum. scielo.org.zaresearchgate.net

Table 3: Typical Electronic Transitions in Aromatic Nitro Compounds

| Transition Type | Description | Expected Wavelength Region |

| π → π | Excitation of an electron from a bonding π orbital to an antibonding π orbital of the aromatic system. | Shorter wavelengths (UV region) |

| n → π | Excitation of a non-bonding electron (from the oxygen atoms of the nitro group) to an antibonding π orbital. | Longer wavelengths, often with lower intensity. |

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are indispensable for separating this compound from other compounds and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this compound. wdh.ac.idksu.edu.sa It is widely used for:

Purity Assessment: HPLC can separate this compound from impurities, and the area of the peak corresponding to the compound can be used to quantify its purity.

Reaction Progress Monitoring: By taking small samples from a reaction mixture at different times and analyzing them by HPLC, the consumption of reactants and the formation of products can be monitored. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

The choice of the stationary phase (the column) and the mobile phase (the solvent system) is critical for achieving a good separation. wdh.ac.id For a moderately polar compound like this compound, reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (like a mixture of acetonitrile (B52724) and water), is a common approach. A UV detector is typically used to detect the compound as it elutes from the column.

Table 4: General Parameters for HPLC Analysis of this compound

| Parameter | Typical Condition | Purpose |

| Stationary Phase | Reversed-phase (e.g., C18, C8) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | To elute the compound and separate it from impurities. |

| Detector | UV-Vis Detector | To detect the analyte as it passes through the detector, typically set at a wavelength where the compound absorbs strongly. |

| Flow Rate | 0.5 - 2.0 mL/min | Controls the speed of the separation. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |

Gas Chromatography (GC) Coupled with Specific Detectors (e.g., ECD, FID, MS)

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds like this compound. The effectiveness of GC is significantly enhanced by coupling it with various detectors, each offering distinct advantages in sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful tool for the definitive identification and quantification of this compound. In this technique, the GC column separates the compound from the sample matrix, after which it enters the mass spectrometer. The molecule is then ionized, most commonly through electron ionization (EI), causing it to fragment into characteristic ions. The mass-to-charge ratio (m/z) of these ions is measured, generating a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of the isomeric compound 1-tert-Butyl-2-nitrobenzene, which has the same molecular formula and weight, shows a prominent peak for the molecular ion and characteristic fragmentation patterns that can be used for its identification. nih.govnist.gov For instance, GC-MS data available in the NIST Mass Spectrometry Data Center for 1-tert-Butyl-2-nitrobenzene indicates a top peak at m/z 164. nih.gov This type of data is crucial for confirming the presence of the compound in complex mixtures. nih.govnist.gov The use of GC-MS for analyzing nitroaromatic compounds is a well-established method in environmental monitoring and chemical analysis. researchgate.netresearchgate.netepa.gov

| Compound | NIST Number | Library | Total Peaks | Top Peak (m/z) | 2nd Highest Peak (m/z) |

|---|---|---|---|---|---|

| 1-tert-Butyl-2-nitrobenzene | 72141 | Main library | 76 | 164 | 91 |

| 1-tert-Butyl-4-nitrobenzene | 135308 | Main library | 94 | 164 | 91 |

Gas Chromatography with an Electron Capture Detector (GC-ECD) is another highly sensitive technique, particularly for electrophilic compounds containing electronegative functional groups, such as the nitro group in this compound. epa.govscispace.com The ECD operates by using a radioactive source (typically Nickel-63) to generate a steady stream of thermal electrons, creating a constant current between two electrodes. washington.edu When an electron-capturing analyte like a nitroaromatic compound passes through the detector, it captures some of the electrons, causing a decrease in the current which is registered as a peak. scispace.comwashington.edu This makes GC-ECD an exceptionally sensitive method for detecting trace amounts of such compounds. scispace.com The analysis of nitroaromatics using GC with electron capture detection is a common application. epa.gov

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a widely used, robust, and versatile detector for organic compounds. who.int In an FID, the eluent from the GC column is mixed with hydrogen and air and then burned. The combustion of organic compounds produces ions, which are collected by an electrode, generating a current proportional to the amount of organic material present. While highly sensitive to hydrocarbons, its response to the nitro group is lower. However, it remains a valuable tool for quantification, especially when high concentrations of this compound are expected or when a universal detector for organic compounds is required. cpcb.nic.in

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives/intermediates)

The applicability of X-ray crystallography can be illustrated by studies on structurally related nitrobenzene derivatives. For example, the synthesis and crystal structure of 1-Chloro-2-methyl-4-nitrobenzene have been reported. researchgate.net In this study, the compound was synthesized and its molecular structure was confirmed by single-crystal X-ray diffraction. The analysis revealed that the molecule is nearly planar, with a small dihedral angle between the nitro group and the phenyl ring, and detailed the intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the crystal structure. researchgate.net

| Parameter | Value for 1-Chloro-2-methyl-4-nitrobenzene researchgate.net |

|---|---|

| Chemical Formula | C₇H₆ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P 21/n |

| a (Å) | 13.5698(8) |

| b (Å) | 3.7195(3) |

| c (Å) | 13.5967(8) |

| β (°) | 91.703(3) |

| Volume (ų) | 685.96(10) |

Furthermore, research on the synthesis of phenazine (B1670421) derivatives utilizes precursors like 2-bromo-4-(tert-butyl)-1-nitrobenzene (B8256118). acs.org The structural confirmation of these more complex derivatives often relies on X-ray crystallography to unambiguously determine the outcome of the chemical transformations. nih.gov Similarly, in the development of METTL3 inhibitors, X-ray crystallography was used to understand the binding modes of inhibitor molecules, which included nitrobenzene moieties, within the protein's active site. uzh.ch These examples underscore the critical role of X-ray crystallography in confirming the structures of intermediates and complex derivatives that could be synthesized from this compound, thereby validating synthetic pathways and providing insight into the molecule's solid-state conformation and non-covalent interactions.

Structure Reactivity Relationships in Derivatives and Analogues of 1 Tert Butoxy 2 Nitrobenzene

Systematic Structural Modifications and Their Chemical Consequences

Systematic modifications of the 1-(tert-butoxy)-2-nitrobenzene scaffold are undertaken to fine-tune its chemical properties for various applications, from intermediates in organic synthesis to building blocks for biologically active molecules. These modifications typically involve altering the substituents on the benzene (B151609) ring or transforming the existing nitro and tert-butoxy (B1229062) groups.

One key area of investigation is the transformation of the nitro group. The reduction of the nitro group in derivatives of this compound is a common strategy to produce the corresponding anilines. For instance, the nitro group of tert-butyl-N-(2-nitrophenyl)carbamate can be selectively reduced using palladium on activated carbon under a hydrogen atmosphere to yield the anilino derivative. mdpi.com This transformation is a critical step in the synthesis of more complex molecules, such as those with potential antiplasmodial activity. mdpi.com

Another avenue of modification involves reactions targeting the aromatic ring or the alkoxy group. Photoreactions of nitrobenzene (B124822) derivatives, including those with tert-butoxy groups, have been studied. tandfonline.comtandfonline.com For example, photoirradiation of certain nitrobenzene derivatives in the presence of alkyl thiols can lead to the formation of sulfonamides. tandfonline.comtandfonline.com While a tert-butoxycarbonylamino (BocHN) substituted nitrobenzene showed low yields in such reactions, it highlights how modifications to the group ortho to the nitro function influence the reaction's course. tandfonline.comtandfonline.com

Furthermore, the ether linkage itself can be the site of modification. Boron-promoted ether interchange reactions have been developed, allowing for the synthesis of various alkyl nitroaromatic ethers from methoxynitroarenes by reacting them with primary, secondary, or tertiary alcohols. researchgate.net This methodology suggests that the tert-butoxy group in this compound could potentially be exchanged for other alkoxy groups, thereby providing a route to a diverse range of analogues. researchgate.net

Comparative Studies with Isomeric Nitrobenzenes (e.g., 1-tert-Butyl-4-nitrobenzene)

The reactivity of a substituted benzene ring is profoundly influenced by the relative positions of its substituents. Comparing this compound with its isomers, such as 1-tert-butyl-4-nitrobenzene, reveals significant differences in their chemical behavior, particularly in electrophilic aromatic substitution reactions. These differences arise from the interplay of steric hindrance and the electronic directing effects of the substituents.

The tert-butyl group is an activating group that directs incoming electrophiles to the ortho and para positions. lumenlearning.commsu.edu However, its large size provides significant steric hindrance, which can impede attack at the ortho positions. lumenlearning.commsu.edu The nitro group is a strongly deactivating group and a meta-director. lumenlearning.commasterorganicchemistry.com

In contrast, for This compound , the situation is more complex. The tert-butoxy group, like the tert-butyl group, is an ortho-, para-director. The para position (position 5) and the free ortho position (position 3) are activated. However, the adjacent, strongly deactivating nitro group significantly reduces the nucleophilicity of the entire ring. Attack at position 3 is sterically hindered by the bulky tert-butoxy group, and attack at position 5 is electronically disfavored relative to a ring without the deactivating nitro group.

Studies on the nitration of tert-butylbenzene (B1681246) provide insight into the directing effects of the tert-butyl group. The reaction yields a mixture of products with the para-nitro isomer being the major product (75%), accompanied by smaller amounts of the ortho (16%) and meta (8%) isomers. lumenlearning.commsu.edu The preference for the para position is attributed to the steric bulk of the tert-butyl group hindering attack at the ortho sites. lumenlearning.commsu.edu

| Reactant | Reaction | % Ortho-Product | % Meta-Product | % Para-Product |

| Toluene (B28343) | Nitration | 58.5 | 4.5 | 37 |

| tert-Butylbenzene | Nitration | 16 | 8 | 75 |

| Chlorobenzene | Nitration | 30 | 1 | 69 |

| Methoxybenzene (Anisole) | Nitration | 30–40 | 0–2 | 60–70 |

This table illustrates the product distribution in the nitration of various monosubstituted benzenes, highlighting the influence of steric and electronic factors. Data sourced from multiple studies. lumenlearning.commsu.edu

This comparison underscores how isomerism dictates the outcome of chemical reactions, a crucial consideration in synthetic chemistry.

Impact of Different Alkoxy and Alkyl Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in nitrobenzene derivatives is highly sensitive to the nature of other substituents, particularly alkyl and alkoxy groups. These groups modulate the electron density of the ring through inductive and resonance effects, thereby influencing the rate and orientation of electrophilic aromatic substitution. masterorganicchemistry.comminia.edu.eglibretexts.org

Alkyl Groups: Alkyl groups, such as methyl, ethyl, and tert-butyl, are considered activating groups. masterorganicchemistry.comminia.edu.eg They donate electron density to the aromatic ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. minia.edu.eg The reactivity generally increases with the number of alkyl groups. However, the steric bulk of the alkyl group is also a critical factor. While toluene (methylbenzene) is significantly more reactive than benzene, the increased steric hindrance of a tert-butyl group can hinder substitution at the ortho positions, favoring the para position. lumenlearning.commsu.edu For instance, in nitration reactions, toluene is about 25 times more reactive than benzene, whereas tert-butylbenzene, despite being activated, shows a strong preference for para-substitution due to steric hindrance. msu.edu

Alkoxy Groups: Alkoxy groups (–OR), such as methoxy (B1213986) (–OCH₃) and tert-butoxy (–OC(CH₃)₃), are strong activating groups. masterorganicchemistry.comminia.edu.eg They exert a dual electronic effect: an electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom, and a strong electron-donating resonance effect due to the lone pairs on the oxygen atom that can be delocalized into the aromatic ring. minia.edu.eglibretexts.org The resonance effect is dominant, leading to a significant increase in the electron density of the ring, particularly at the ortho and para positions. minia.edu.eg Consequently, compounds like anisole (B1667542) (methoxybenzene) are thousands of times more reactive than benzene in electrophilic substitution reactions. libretexts.org The tert-butoxy group functions similarly to the methoxy group as a strong activating, ortho-, para-director, though its larger size can introduce more significant steric effects compared to smaller alkoxy groups.

The presence of a strongly deactivating group like the nitro (–NO₂) group, however, counteracts the activating effects of alkyl and alkoxy substituents. The nitro group withdraws electron density through both inductive and resonance effects, making the ring much less reactive. masterorganicchemistry.com In this compound, the powerful activating effect of the tert-butoxy group is tempered by the deactivating nitro group, resulting in a complex reactivity profile.

| Substituent (–Y in C₆H₅–Y) | Nature of Group | Relative Rate of Nitration (Benzene = 1) |

| –OH (Phenol) | Strongly Activating | 1,000 |

| –OCH₃ (Anisole) | Strongly Activating | 10,000 |

| –CH₃ (Toluene) | Activating | 25 |

| –H (Benzene) | Reference | 1 |

| –Cl (Chlorobenzene) | Deactivating | 0.033 |

| –CO₂R (Ester) | Strongly Deactivating | 0.003 |

| –NO₂ (Nitrobenzene) | Strongly Deactivating | 6 x 10⁻⁸ |

This table presents the approximate relative rates of nitration for various substituted benzenes, demonstrating the powerful influence of different functional groups on aromatic reactivity. msu.edumasterorganicchemistry.comlibretexts.org

Design and Synthesis of Novel Analogues for Specific Chemical Transformations

The this compound framework and its close analogues serve as versatile starting materials for the design and synthesis of novel compounds tailored for specific chemical and biological applications. By strategically modifying the core structure, chemists can develop molecules with desired properties, such as enhanced biological activity or utility as specialized reagents.

One major area of application is in medicinal chemistry. For example, derivatives of nitrophenyl compounds are synthesized and evaluated for their potential as therapeutic agents. In one study, a series of 2-phenoxybenzamides were prepared, starting from precursors like 1-fluoro-2-nitrobenzene, which was reacted with tert-butyl-piperazine to create an intermediate. mdpi.com Subsequent reduction of the nitro group and coupling reactions led to final compounds with antiplasmodial activity against Plasmodium falciparum. mdpi.com Similarly, (2-nitrophenyl)methanol derivatives have been designed as inhibitors of the PqsD enzyme in Pseudomonas aeruginosa, a target for developing new anti-infective drugs. rsc.org The synthesis of these analogues involved steps like ortho-lithiation of a Boc-protected aniline (B41778) followed by reaction with an aldehyde. rsc.org

Novel analogues are also designed for applications in organic synthesis. A nickel-catalyzed, molybdenum-promoted method has been developed for the carbonylative synthesis of aryl thioesters, which can utilize derivatives of nitroaromatics. researchgate.net The design of new N'-benzylidene-4-tert-butylbenzohydrazide derivatives as potent urease inhibitors is another example, where 4-(tert-butyl)benzoic acid is used as a key starting material to introduce the bulky alkyl group, which is often important for binding to biological targets. mdpi.com

Furthermore, the synthesis of complex heterocyclic systems can be achieved using nitrobenzene derivatives. For instance, nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives have been synthesized using 2-bromo-4-(tert-butyl)-1-nitrobenzene (B8256118) as a starting material. acs.org The synthesis involved a Buchwald-Hartwig coupling followed by reduction of the nitro groups and a tandem-like oxidation to form the phenazine (B1670421) core. acs.org

| Starting Material/Analogue | Synthetic Goal/Application | Key Transformation(s) |

| 1-Fluoro-2-nitrobenzene | Synthesis of antiplasmodial agents | Nucleophilic aromatic substitution, nitro group reduction, amidation mdpi.com |

| Boc-protected 2-bromoaniline | Synthesis of PqsD enzyme inhibitors | Ortho-lithiation, reaction with aldehyde, deprotection rsc.org |

| 2-Bromo-4-(tert-butyl)-1-nitrobenzene | Synthesis of phenazine derivatives | Buchwald-Hartwig coupling, nitro group reduction, oxidative cyclization acs.org |

| 4-(tert-Butyl)benzoic acid | Synthesis of urease inhibitors | Esterification, hydrazide formation, condensation with aldehydes mdpi.com |

| 2-Bromo-4-chloropyridine | Synthesis of broad-spectrum FtsZ inhibitors | Suzuki coupling with 4-tert-butylphenylboronic acid, nucleophilic substitution acs.org |

This table summarizes the design and synthesis of novel analogues based on related structures for various specific chemical and biological transformations.

Future Research Directions and Emerging Trends

Sustainable Synthetic Routes and Green Chemistry Applications

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern synthetic chemistry. mdpi.com Future research on 1-(tert-butoxy)-2-nitrobenzene will likely prioritize the development of more sustainable and environmentally friendly synthetic methodologies.

A significant advancement in this area is the boron-promoted ether interchange reaction. This method allows for the synthesis of alkyl nitroaromatic ethers, such as this compound, from methoxynitroarenes and various alcohols, including tertiary alcohols. researchgate.netnih.govresearchgate.netlookchem.comalfa-industry.com This protocol is operationally simple and scalable, representing a move towards more efficient and less wasteful chemical production. researchgate.netresearchgate.net The reaction proceeds smoothly under optimized conditions, offering moderate to good yields. researchgate.netresearchgate.net

Further research could focus on optimizing this boron-promoted reaction to enhance its green credentials. This could involve exploring the use of even more benign catalysts, reducing reaction times, and minimizing the use of solvents. The development of catalytic systems that can be recycled and reused would also be a significant step forward. wiley-vch.de Another area of interest is the use of alternative, sustainable feedstocks for the synthesis of the nitrobenzene (B124822) core and the tert-butoxy (B1229062) group.

| Reaction Type | Precursor | Key Reagent/Catalyst | Product | Significance |

| Ether Interchange | Methoxynitroarenes | Organoboron species | Alkyl nitroaromatic ethers | Operationally simple, scalable, and applicable to tertiary alcohols. researchgate.netnih.govresearchgate.net |

Catalytic Transformations Involving this compound

The catalytic transformation of this compound and its derivatives is a fertile ground for future research, offering pathways to a variety of functionalized molecules. A primary area of investigation is the catalytic reduction of the nitro group to an amine, a fundamental transformation in organic synthesis. Efficient and selective catalytic systems for this reduction are highly sought after. For instance, the transfer hydrogenation of nitroarenes using micro-mesoporous iron oxide as a catalyst presents a base-free, practical protocol. umich.edu While this has been demonstrated for a range of nitroarenes, specific studies on this compound would be valuable to assess its reactivity and optimize conditions. umich.edu

Another intriguing avenue is the catalytic functionalization of the tert-butyl group. While often considered a sterically hindering and inert group, recent advances have shown the possibility of its selective oxidation. For example, a highly electrophilic manganese catalyst has been used for the non-directed hydroxylation of sterically congested primary C-H bonds in tert-butyl groups. torvergata.it Applying such catalytic systems to this compound could provide a novel route to functionalized derivatives with potential applications in various fields.

Future research could also explore other catalytic reactions, such as cross-coupling reactions where the nitro- and tert-butoxy-substituted ring acts as a building block. The development of catalysts that can selectively activate specific positions on the aromatic ring would open up new synthetic possibilities.

| Transformation | Catalyst Type | Potential Product | Research Focus |

| Nitro Group Reduction | Iron Oxide | 2-(tert-Butoxy)aniline (B2775520) | Optimization for specific substrate, catalyst recyclability. umich.edu |

| C-H Hydroxylation | Manganese Complex | Hydroxylated derivatives | Selective functionalization of the tert-butyl group. torvergata.it |

| Cross-Coupling | Various Transition Metals | Functionalized biaryls | Site-selective C-H activation and bond formation. |

Exploration of Photochemical Reactions and Electron Transfer Processes

The photochemistry of nitroaromatic compounds is a rich field of study, and this compound presents an interesting case due to its steric hindrance. Photolysis of sterically hindered nitrobenzenes can lead to efficient photoreduction to hydroxylamines and anilines, particularly in the presence of amines. researchgate.net These reactions are thought to proceed via an electron transfer mechanism. researchgate.net Further investigation into the photochemical behavior of this compound under various conditions (e.g., different solvents, sensitizers, and light sources) could reveal novel reaction pathways and synthetic applications.

The interaction between tert-butoxide ions and nitrobenzene is known to involve electron transfer processes, leading to the formation of tert-butoxynitrobenzenes. researchgate.net The reaction mechanism is complex, involving the formation of a nitrobenzene radical anion. researchgate.net A deeper understanding of these electron transfer steps, potentially through advanced spectroscopic and computational methods, could allow for greater control over the reaction and the selective synthesis of desired products.

The study of substituent effects on the photochemistry and radical formation of nitroaromatic compounds is another key area. acs.org The bulky tert-butoxy group in this compound likely has a significant influence on its photochemical properties and the stability of any radical intermediates formed. Detailed electron spin resonance (ESR) studies could provide valuable insights into these processes. acs.org

| Process | Key Features | Potential Outcomes |

| Photoreduction | Steric hindrance, electron transfer mechanism. researchgate.net | Selective synthesis of anilines and hydroxylamines. |

| Reaction with tert-butoxide | Formation of radical anions. researchgate.net | Controlled synthesis of substituted nitrobenzenes. |

| Photochemical Radical Formation | Influence of the tert-butoxy group. acs.org | Understanding of reaction mechanisms and intermediates. |

Applications in Supramolecular Chemistry and Materials Science

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting possibilities for the application of this compound. pageplace.demdpi.commdpi.comethernet.edu.et The specific size, shape, and electronic properties imparted by the tert-butoxy and nitro groups could allow this molecule to act as a guest in various host-guest systems or as a building block for self-assembled structures. pageplace.demdpi.comethernet.edu.et Future research could explore the incorporation of this compound into macrocycles, cages, and other supramolecular architectures. pageplace.demdpi.comethernet.edu.et

In the realm of materials science, nitroaromatic compounds are precursors to a wide range of functional materials. While direct applications of this compound in organic electronics have not been extensively reported, related compounds have shown promise. For instance, the synthesis of tetra-tert-butyl-substituted phthalocyanines, which are important materials for various applications, often starts from 4-tert-butylphthalonitrile. mdpi.com The reduction of the nitro group in this compound to an amine would yield a molecule that could be a precursor for the synthesis of novel dyes, polymers, and other advanced materials.

The development of new materials often relies on the precise control of intermolecular interactions. The interplay between the electron-withdrawing nitro group and the bulky, electron-donating tert-butoxy group could lead to unique packing arrangements in the solid state, influencing the optical and electronic properties of the material. Future work could involve crystallographic studies and computational modeling to predict and understand these solid-state properties.

Interdisciplinary Research with Computational Biology and Medicinal Chemistry

The intersection of chemistry with computational science and biology opens up new frontiers for research. Computational chemistry provides powerful tools to study the structure, properties, and reactivity of molecules like this compound. researchgate.net Density functional theory (DFT) calculations, for example, can be used to determine optimized molecular geometries, frontier molecular orbital energies (HOMO-LUMO), and other electronic properties. researchgate.net Such studies can provide a theoretical framework for understanding the experimental reactivity of the compound and for predicting its behavior in different chemical environments. researchgate.net

In the context of medicinal chemistry, nitroaromatic compounds are known to exhibit a wide range of biological activities. uogqueensmcf.com While there is no specific information on the medicinal properties of this compound, its structural motifs are present in various bioactive molecules. researchgate.net Future research could involve the synthesis of a library of derivatives based on the this compound scaffold and their screening for potential therapeutic activities.

Computational biology and toxicology prediction are also becoming increasingly important in drug discovery and chemical safety assessment. In silico methods can be used to predict the potential toxicity and pharmacokinetic properties of a compound before it is synthesized, saving time and resources. Applying these computational tools to this compound and its potential metabolites could provide valuable information about its biological profile and guide future experimental studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(tert-butoxy)-2-nitrobenzene, and what experimental conditions optimize yield?

- Answer : The compound is typically synthesized via two-step methodologies:

Alkylation : Introduce the tert-butoxy group to benzene derivatives using Friedel-Crafts alkylation with tert-butyl alcohol or tert-butyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .

Nitration : Direct nitration of 1-(tert-butoxy)benzene using mixed nitric-sulfuric acid. The tert-butoxy group’s steric bulk may influence regioselectivity, favoring para-substitution unless steric hindrance redirects nitro group placement .

- Optimization : Reaction temperatures below 0°C minimize side reactions (e.g., ring sulfonation), while stoichiometric control of nitrating agents ensures selectivity.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural isomers?

- Answer :

- ¹H NMR : The tert-butoxy group appears as a singlet (~1.3 ppm, 9H), while aromatic protons adjacent to the nitro group show deshielding (~8.0–8.5 ppm). Meta-coupling in the aromatic region confirms nitro positioning .

- IR : Strong asymmetric NO₂ stretching (~1520 cm⁻¹) and tert-butoxy C-O stretching (~1250 cm⁻¹) provide diagnostic peaks. Discrepancies in these regions may indicate isomerization or impurities .

Advanced Research Questions

Q. What computational methods validate the steric and electronic effects of the tert-butoxy group on nitrobenzene reactivity?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric hindrance from the tert-butoxy group, predicting reduced electrophilic substitution at ortho positions. Natural Bond Orbital (NBO) analysis quantifies electron-withdrawing effects of the nitro group, explaining regioselectivity in further functionalization .

Q. How do contradictory spectral data (e.g., unexpected coupling constants) arise in rotational isomers of this compound?

- Answer : Restricted rotation around the C-O bond of the tert-butoxy group can create rotational isomers (rotamers), detectable via variable-temperature NMR. For example, splitting of tert-butyl signals at low temperatures (-40°C) confirms rotameric equilibria. Computational studies (e.g., MP2 geometry optimization) correlate energy barriers with experimental observations .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Answer :

- Acidic Conditions : The nitro group’s electron-withdrawing nature destabilizes the aromatic ring, making the compound prone to hydrolysis or nitronium ion formation.

- Basic Conditions : The tert-butoxy group undergoes β-elimination to form isobutylene, leaving a phenolic intermediate. Kinetic studies (e.g., pseudo-first-order rate constants) quantify degradation pathways .

Q. How does the tert-butoxy group influence photochemical behavior in nitroaromatic systems?

- Answer : Ultraviolet irradiation induces nitro-to-nitrito rearrangements, with tert-butoxy’s steric bulk stabilizing transition states. Time-resolved spectroscopy (e.g., femtosecond transient absorption) tracks excited-state dynamics, revealing delayed fluorescence due to triplet-state quenching .

Methodological Recommendations

- Synthesis : Use Schlenk-line techniques for moisture-sensitive steps (e.g., AlCl₃ catalysis). Monitor reactions via TLC with UV-active visualization.

- Purification : Column chromatography (silica gel, hexane/EtOAc) resolves nitro/tert-butoxy isomers. Recrystallization from ethanol improves crystallinity for XRD analysis .

- Safety : Adhere to protocols for handling nitro compounds (e.g., explosive potential) and tert-butoxy derivatives (flammability). Use explosion-proof equipment for scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.